Cas no 70589-26-3 (4-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylmorpholine)

4-6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylmorpholine is a heterocyclic compound featuring a pyridazine core functionalized with a morpholine substituent and a 3,5-dimethylpyrazole moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of biologically active molecules. The presence of both pyrazole and morpholine groups enhances its versatility in forming stable complexes or acting as a ligand in catalytic systems. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, making it valuable for research and development in medicinal chemistry and material science. The compound exhibits favorable solubility and stability under standard conditions, facilitating handling and storage.
4-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylmorpholine structure
70589-26-3 structure
Product Name:4-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylmorpholine
CAS No:70589-26-3
MF:C13H17N5O
MW:259.306981801987
CID:5319769
Update Time:2025-06-29

4-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylmorpholine Chemical and Physical Properties

Names and Identifiers

    • 4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]morpholine
    • 4-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylmorpholine
    • Inchi: 1S/C13H17N5O/c1-10-9-11(2)18(16-10)13-4-3-12(14-15-13)17-5-7-19-8-6-17/h3-4,9H,5-8H2,1-2H3
    • InChI Key: GVLONADNZUMIGN-UHFFFAOYSA-N
    • SMILES: N1(C2=NN=C(N3C(C)=CC(C)=N3)C=C2)CCOCC1

4-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylmorpholine Pricemore >>

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Additional information on 4-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylmorpholine

Chemical Profile of 4-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylmorpholine (CAS No. 70589-26-3)

4-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylmorpholine (CAS No. 70589-26-3) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. The compound belongs to a class of molecules that incorporate multiple nitrogen-containing rings, which are often associated with favorable interactions with biological targets. This introduction provides a comprehensive overview of the chemical properties, synthetic approaches, and recent applications of this compound in medicinal chemistry.

The molecular structure of 4-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylmorpholine consists of a pyridazine core linked to a morpholine moiety through an intermediate pyrazole ring. The presence of the 3,5-dimethyl substituent on the pyrazole ring enhances the lipophilicity of the molecule, making it more suitable for membrane permeability and thus potentially improving its bioavailability. The morpholine ring, on the other hand, is known for its ability to stabilize positively charged centers and contribute to hydrogen bonding interactions, which are crucial for binding affinity in drug design.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of the pyridazine and morpholine rings provides multiple sites for functionalization, allowing chemists to tailor the molecule for specific biological activities. Recent studies have highlighted the use of such heterocyclic compounds in the development of inhibitors for enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. For instance, derivatives of 4-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylmorpholine have been investigated for their ability to modulate kinases and phosphodiesterases.

The synthesis of 4-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylmorpholine involves a multi-step process that typically begins with the formation of the pyridazine ring followed by functionalization with the pyrazole and morpholine moieties. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct the carbon-nitrogen bonds in high yield and purity. These improvements have not only reduced costs but also opened up new possibilities for structural diversification.

In terms of biological activity, preliminary studies have suggested that 4-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylmorpholine exhibits promising properties as an anti-inflammatory agent. The compound has shown inhibitory effects on key pro-inflammatory cytokines such as TNF-alpha and IL-beta in cellular assays. This activity is attributed to its ability to interact with transcription factors involved in inflammatory pathways. Furthermore, its structural motif is reminiscent of known anti-inflammatory drugs, suggesting that it may serve as a valuable lead compound for further optimization.

Another area where this compound has shown promise is in the treatment of neurological disorders. The morpholine ring is particularly interesting in this context because it can mimic natural bioactive molecules that interact with central nervous system receptors. Research has indicated that derivatives of 4-(6-(3,5-dimethylpyrazolizinyl)-1H-pyrazolizinyl)morpholine may have neuroprotective effects by modulating glutamate receptor activity. This is particularly relevant given the increasing prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's.

The development of novel therapeutic agents often relies on understanding the pharmacokinetic properties of potential drugs. In this regard, 4-(6-(3-methylpyrazolizinyl)-1H-pyrazolizinyl)morpholine has been studied for its solubility, stability, and metabolic profile. Computational modeling has been instrumental in predicting how this compound will behave within biological systems. These models help identify potential liabilities early in the drug discovery process, saving time and resources.

Recent advances in high-throughput screening (HTS) have accelerated the identification of biologically active compounds like 4-(6-(3-methylpyrazolizinyl)-1H-pyrazolizinyl)morpholine. By leveraging automated platforms capable of testing thousands of compounds against various biological targets simultaneously, researchers can quickly pinpoint promising candidates for further investigation. This approach has been particularly effective in identifying novel scaffolds with unique mechanisms of action.

The role of computational chemistry cannot be overstated in modern drug discovery. Molecular docking simulations have been used extensively to explore how 4-(6-(3-methylpyrazolizinyl)-1H-pyrazolizinyl)morpholine interacts with target proteins at an atomic level. These simulations provide insights into binding affinities and optimal orientations within active sites, guiding medicinal chemists in designing analogs with improved potency and selectivity.

In conclusion,4-(6-(3-methylpyrazolizinyl)-1H-pyrazolizinyl)morpholine represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of heterocyclic rings offers multiple opportunities for functionalization and optimization. With ongoing research exploring its potential as an anti-inflammatory and neuroprotective agent,this compound holds significant promise for future medical applications.

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